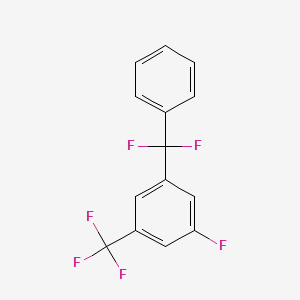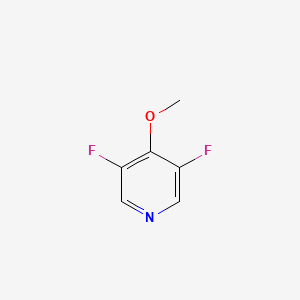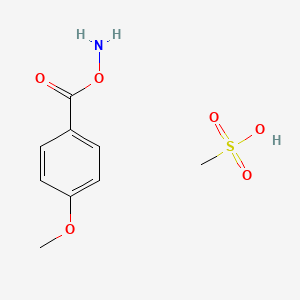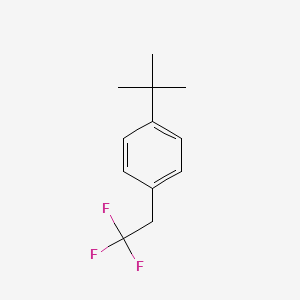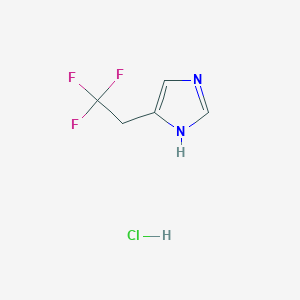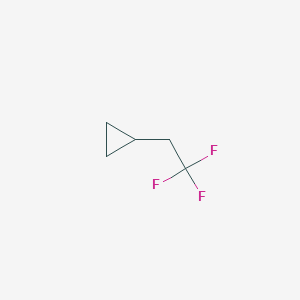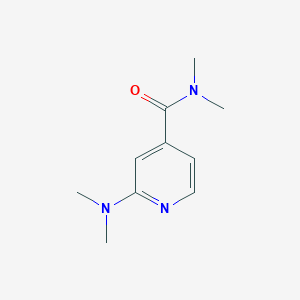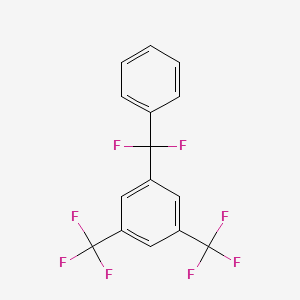
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H8F6 . It is a derivative of benzene, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . One of the methods involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
- The study by Kelley et al. (1985) discusses a compound with a complex aromatic structure similar to "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene". It emphasizes how variations in the structure of such compounds can significantly impact their enzyme induction activity, suggesting that even subtle changes in the chemical structure of compounds like "this compound" could modulate its biological or chemical reactivity Kelley, Lambert, Merrill, Safe, 1985.
Potential Medical Imaging Applications
- Yanagisawa et al. (2014) discuss the development of fluorine-19 magnetic resonance imaging (19F MRI) probes, a field where "this compound", due to its fluorine content, might find application. The study suggests that compounds with certain structural features, including fluorine-labeled groups, can be significant for imaging amyloid deposition in the brain Yanagisawa, Taguchi, Ibrahim, Morikawa, Shiino, Inubushi, Hirao, Shirai, Sogabe, Tooyama, 2014.
Anti-inflammatory Applications
- Xie et al. (2017) synthesized and evaluated a series of compounds with anti-inflammatory activities. The presence of trifluoromethyl groups in these compounds contributed to their biological activity. Given the structural similarity, "this compound" might also be investigated for potential anti-inflammatory properties Xie, Zhang, Yu, Cheng, Zhang, Han, Lv, Ye, 2017.
Potential as Radioligands
- Gao, Mock, Hutchins, Zheng (2005) discussed the synthesis of NK1 receptor radioligands with structures containing trifluoromethyl groups and their potential application in PET imaging. This hints at the possibility that "this compound" could be relevant in the field of radioligand development for diagnostic imaging Gao, Mock, Hutchins, Zheng, 2005.
Direcciones Futuras
The trifluoromethoxy group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . Therefore, the research and development in the synthesis of trifluoromethoxylated compounds are expected to continue in the future .
Mecanismo De Acción
Target of Action
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene is a complex organic compound that has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . The primary targets of this compound are the donor moieties, which include phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine . These targets play a crucial role in the generation of thermally activated delayed fluorescence (TADF) .
Mode of Action
The compound interacts with its targets through a process known as charge-transfer-state (1 CT) absorption . This interaction results in large dihedral angles between the donor and acceptor moieties, which can be close to 80° . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors .
Biochemical Pathways
The compound affects the biochemical pathways related to the generation of thermally activated delayed fluorescence . The localised triplet excited states (3 LEs) were experimentally obtained . The reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE .
Result of Action
The result of the compound’s action is the generation of thermally activated delayed fluorescence . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter . The selection of the right donor with the appropriate 3 LE that matches the charge transfer states is important to obtain an efficient TADF emitter .
Propiedades
IUPAC Name |
1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F8/c16-13(17,9-4-2-1-3-5-9)10-6-11(14(18,19)20)8-12(7-10)15(21,22)23/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJHPWRDPBQEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)

